Sodium xylenesulfonate

描述

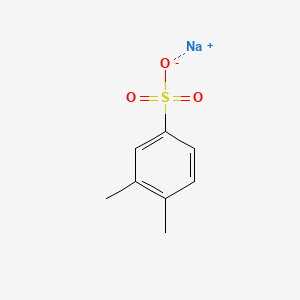

Sodium xylenesulfonate (CAS No. 1300-72-7) is an anionic surfactant and hydrotrope widely used in industrial and consumer products. Its molecular formula is C₈H₉NaO₃S, with a molecular weight of 208.21 g/mol . Structurally, it is a sodium salt of sulfonated xylene isomers (ortho, meta, and para-dimethylbenzenesulfonic acid) . It enhances the solubility of hydrophobic compounds in aqueous solutions, making it a critical ingredient in shampoos, liquid detergents (up to 10% concentration), and cosmetics . Its technical grade typically contains a mixture of isomers, with purity ranging from 65% (commercial blends) to 93% (laboratory-grade) .

准备方法

Synthetic Routes and Reaction Conditions: Sodium xylenesulfonate is typically synthesized through a sulfonation reaction. The process involves the reaction of xylene with sulfur trioxide in a continuous reactor, such as a falling film reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to produce this compound .

Industrial Production Methods: In industrial settings, the sulfonation reaction is carried out in a continuous reactor to ensure efficient and consistent production. The reaction conditions typically involve a temperature range of 30-60°C and a molar ratio of xylene to sulfur trioxide of 1:1 .

化学反应分析

Types of Reactions: Sodium xylenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: this compound can react with various nucleophiles, such as hydroxide ions, to form different substituted products.

Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while substitution reactions can produce various substituted aromatic compounds .

科学研究应用

Properties and Characteristics

Sodium xylenesulfonate (CAS No. 1300-72-7) is characterized by its ability to enhance the solubility of hydrophobic compounds in aqueous solutions, making it an essential ingredient in numerous formulations. Its properties include:

- Hydrotropic behavior : Increases solubility of low-soluble organic matter.

- Surfactant capabilities : Lowers surface tension, aiding in cleaning and emulsification.

- Viscosity reduction : Helps in achieving desired consistency in liquid formulations.

Detergents and Cleaning Products

This compound is extensively used in:

- Liquid detergents : Acts as a solubilizer and viscosity modifier.

- Shampoos and conditioners : Enhances foaming and cleaning efficiency.

- Dishwashing liquids : Improves grease removal and cleaning performance.

| Application Type | Role of this compound |

|---|---|

| Liquid Detergents | Solubilizer, viscosity modifier |

| Shampoos | Surfactant, foam booster |

| Dishwashing Liquid | Grease remover |

Personal Care Products

In cosmetics, this compound serves as a:

- Solubilizing agent : Facilitates the incorporation of oils into water-based formulations.

- Thickening agent : Helps achieve desired product texture.

Textile Processing

Used as a wetting and dispersing agent in dyeing processes, this compound ensures:

- Uniform color application : Enhances dye penetration into fabrics.

- Improved processing efficiency : Reduces dye aggregation.

Paints and Coatings

In the production of latex paints, it functions as:

- Dispersing agent : Ensures even distribution of pigments.

- Stabilizer : Maintains stability of emulsions.

Oil and Gas Industry

This compound is added to drilling fluids to:

- Reduce friction : Enhances drilling efficiency.

- Prevent sedimentation : Keeps solid particles suspended.

Agriculture

In agrochemicals, it acts as a:

- Fungicide carrier : Enhances the efficacy of pesticide formulations.

Case Study 1: Detergent Formulation

A study on the formulation of a heavy-duty detergent demonstrated that incorporating this compound improved the overall cleaning performance by increasing the solubility of surfactants, leading to better dirt removal from various surfaces.

Case Study 2: Textile Dyeing

Research conducted on textile dyeing processes showed that using this compound resulted in a significant improvement in color uniformity and depth, attributed to its wetting properties that facilitate better dye uptake.

Toxicological Insights

Toxicological studies have evaluated the safety profile of this compound. For instance:

作用机制

Sodium xylenesulfonate exerts its effects primarily through its surfactant and hydrotropic properties. As a surfactant, it lowers the surface tension between water and oil, facilitating the mixing and emulsification of these phases. As a hydrotrope, it increases the solubility of hydrophobic compounds in water by disrupting the hydrogen bonding network of water molecules .

相似化合物的比较

Functional Comparison: Hydrotropes and Surfactants

Sodium xylenesulfonate belongs to the hydrotropic sulfonate family. Below is a comparative analysis with functionally similar compounds:

Table 1: Physicochemical and Functional Properties

Key Differences :

- Solubilization Efficiency : this compound outperforms sodium cumene sulfonate in reducing interfacial tension, enabling higher concentrations of fragrances and oils in detergents .

- Foaming Capacity : Sodium laureth sulfate generates more foam but is harsher on skin compared to this compound .

- Environmental Impact : Sodium dodecylbenzenesulfonate is less biodegradable than this compound due to its longer alkyl chain .

Structural Analogs and Isomer Effects

This compound’s activity depends on its isomer composition. For example:

Toxicity and Carcinogenicity Profiles

Table 2: Toxicological Comparison

Critical Findings :

- Discrepancies between QSAR predictions (positive) and experimental results (negative) highlight the complexity of isomer-specific effects and threshold concentrations .

生物活性

Sodium xylenesulfonate (SXS) is an organic compound primarily used as a hydrotrope, which enhances the solubility of various substances in water. Its biological activity has been the subject of numerous studies, particularly concerning its toxicity, antimicrobial properties, and effects on various biological systems. This article reviews the available literature on the biological activity of this compound, including detailed findings from toxicological studies, antimicrobial assessments, and case studies.

This compound is produced through the sulfonation of industrial xylene, which consists of a mixture of xylenes and ethylbenzene. The process involves treating xylene with fuming sulfuric acid followed by neutralization with sodium hydroxide to produce the salt form . This compound is often found in aqueous solutions or as a solid.

General Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Notably, a series of studies involving dermal applications in rats and mice have shown that:

- Survival Rates : All test subjects (both rats and mice) survived the duration of the studies.

- Body Weight : Mean body weights and weight gains were comparable to control groups across various dosages .

- Clinical Observations : Common observations included skin discoloration at application sites but no significant adverse effects were noted in most cases .

Long-Term Studies

Long-term studies have provided insights into potential chronic effects:

- In a two-year study involving rats, no neoplasms were observed that could be attributed to this compound exposure. However, some instances of epidermal hyperplasia were noted at higher doses .

- Similar findings were reported in mice, indicating that while there were some localized effects, systemic toxicity appeared minimal.

Antimicrobial Activity

Recent research has explored the antimicrobial properties of this compound. A comparative study assessed various sodium and potassium salts' effectiveness against microbial strains:

- Minimum Inhibitory Concentrations (MIC) : this compound exhibited significant antimicrobial activity with MIC values comparable to other tested compounds. For instance, it demonstrated effectiveness against specific bacteria at concentrations ranging from 25 mg/mL to 100 mg/mL depending on the strain .

Case Studies

Several case studies have documented the application of this compound in agricultural settings as an adjuvant in pesticide formulations:

- In one assessment involving nursery stock plants, this compound was included in formulations to enhance pesticide efficacy while ensuring safety for plant health . The study indicated that its inclusion did not adversely affect plant growth or increase toxicity levels.

Summary of Findings

The following table summarizes key findings from toxicological and antimicrobial studies related to this compound:

| Study Type | Key Findings | Observations |

|---|---|---|

| Toxicology Study | No significant long-term toxicity observed | Skin discoloration noted |

| Long-term Study | No neoplasms; hyperplasia at high doses | Minimal systemic effects |

| Antimicrobial Study | Effective against various microbial strains | MIC values between 25 mg/mL - 100 mg/mL |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of sodium xylenesulfonate relevant to experimental design?

this compound (C₈H₉NaO₃S; MW 208.21) is a hydrotropic agent with solubility in water and polar solvents. Its sulfonate group enhances solubility of hydrophobic compounds in aqueous systems, making it critical for phase behavior studies. Researchers should characterize purity (e.g., via HPLC or NMR) due to isomer variability (ortho, meta, para; 65% technical grade reported ). Key parameters include critical micelle concentration (CMC) and pH stability (stable in neutral to alkaline conditions) .

Q. How does this compound function as a hydrotrope in colloidal systems?

SXS disrupts water structure via sulfonate-headgroup interactions, reducing interfacial tension and enhancing solubility of nonpolar solutes. Methodologically, phase solubility studies (e.g., Higuchi or Loftsson methods) quantify hydrotropic efficiency. For reproducibility, control ionic strength and temperature, as these affect CMC . Compare with structurally similar hydrotropes (e.g., sodium toluenesulfonate) to isolate isomer-specific effects .

Q. What are standard protocols for assessing acute toxicity in aquatic models?

The Daphnia magna acute toxicity test (OECD 202) is widely used. For SXS, EC₅₀ values should be determined under standardized conditions (e.g., 48-hour exposure, pH 7–8). Note that technical-grade SXS may contain impurities affecting toxicity; purity must be verified (≥93% recommended ). Parallel testing with sodium dodecyl sulfate (SDS) as a reference surfactant improves interpretability .

Advanced Research Questions

Q. How can conflicting results in dermal carcinogenicity studies of SXS be resolved?

The NTP dermal study (1998) reported dose-dependent skin discoloration in rats but no neoplastic lesions . Contradictions may arise from differences in exposure duration, vehicle composition, or isomer ratios. To reconcile

- Conduct isomer-specific toxicity assays (e.g., meta-xylene sulfonate vs. para).

- Use advanced histopathology (e.g., immunohistochemistry for oxidative stress markers).

- Compare metabolic activation pathways across species (rat vs. human skin models) .

Q. What methodological challenges arise in quantifying SXS biodegradability, and how can they be addressed?

The Modified Sturm Test (OECD 301B) measures CO₂ evolution, but SXS’s sulfonate group resists microbial degradation, leading to false negatives. Mitigation strategies:

- Use isotope-labeled SXS (¹⁴C) for precise tracking.

- Combine with acclimated microbial consortia from detergent-contaminated sites .

- Validate via LC-MS/MS to detect intermediate metabolites (e.g., xylenols) .

Q. How should researchers design studies to evaluate SXS as a solubilizer in drug delivery systems?

- Experimental Design : Use a factorial design varying SXS concentration (1–10% w/v), drug hydrophobicity (logP 2–5), and pH (4–8).

- Analytics : Monitor solubility via UV-Vis spectroscopy and stability via accelerated stability testing (40°C/75% RH).

- Contradictions : Address literature gaps on SXS-protein interactions (e.g., via circular dichroism to assess conformational changes) .

Q. What analytical techniques are optimal for characterizing SXS in complex matrices?

- Quantitative NMR (qNMR) : Resolves isomer ratios and quantifies purity without derivatization .

- Ion Chromatography (IC) : Detects sulfonate degradation products (e.g., sulfate ions) .

- Mass Spectrometry Imaging (MSI) : Maps SXS distribution in biological tissues (e.g., dermal penetration studies) .

Q. Methodological Guidance for Literature Synthesis

Q. How to address inconsistencies in historical toxicological data on SXS?

- Systematic Review : Use PRISMA guidelines to categorize studies by dose, duration, and model system.

- Meta-Analysis : Pool data from NIH/NTP studies and industry reports , adjusting for methodological heterogeneity (e.g., use of technical vs. pure grade).

- Gap Identification : Note the lack of chronic inhalation studies and endocrine disruption assays .

Q. What strategies improve reproducibility in hydrotropy experiments with SXS?

- Standardize Grade : Use ≥98% purity (HPLC-validated) to minimize isomer variability.

- Control Humidity : SXS is hygroscopic; store in desiccators and pre-dry before use.

- Report Negative Data : Publish phase diagrams where SXS fails to solubilize targets to avoid publication bias .

Q. Tables for Key Data Synthesis

属性

IUPAC Name |

sodium;3,4-dimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S.Na/c1-6-3-4-8(5-7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCDWLYKDRVKMI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO3S | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1514 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274034 | |

| Record name | 3,4-Xylenesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Xylenesulfonic acid, sodium salt is an odorless white crystalline powder. (NTP, 1992), White solid; [ICSC] Colorless solid; [CHEMINFO] Faintly beige powder; [MSDSonline], WHITE CRYSTALS OR POWDER. | |

| Record name | XYLENESULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium xylenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1514 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

315 °F at 760 mmHg (NTP, 1992), 157 °C | |

| Record name | XYLENESULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1514 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 40 | |

| Record name | XYLENESULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1514 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.23 (NTP, 1992) - Denser than water; will sink | |

| Record name | XYLENESULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

6.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.45 | |

| Record name | XYLENESULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1514 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1300-72-7; 29734-26-7, 827-93-0, 1300-72-7 | |

| Record name | XYLENESULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Xylenesulfonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium xylenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Xylenesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium xylenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM O-XYLENE-4-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OYF82G7KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/776 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1514 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

81 °F (NTP, 1992), 27 °C | |

| Record name | XYLENESULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1514 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。